2-chloro-5-[(difluoromethyl)sulfanyl]pyridine

Lipophilicity Hansch parameter Drug design

2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine (CAS 1887223-38-2) is a halogenated pyridine derivative bearing a chlorine atom at the 2-position and a difluoromethylthio (–SCF2H) substituent at the 5-position of the pyridine ring. With a molecular formula of C6H4ClF2NS and a molecular weight of 195.62 g/mol, this compound belongs to the class of thiofluoroalkyl-substituted pyridines, which have attracted significant attention as versatile intermediates in agrochemical and pharmaceutical research.

Molecular Formula C6H4ClF2NS
Molecular Weight 195.62 g/mol
CAS No. 1887223-38-2
Cat. No. B6602285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-[(difluoromethyl)sulfanyl]pyridine
CAS1887223-38-2
Molecular FormulaC6H4ClF2NS
Molecular Weight195.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1SC(F)F)Cl
InChIInChI=1S/C6H4ClF2NS/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
InChIKeyQZUMSGFOQTZOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine (CAS 1887223-38-2) – Halogenated Pyridine Building Block with a Difluoromethylthio Motif for Agrochemical and Pharmaceutical R&D


2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine (CAS 1887223-38-2) is a halogenated pyridine derivative bearing a chlorine atom at the 2-position and a difluoromethylthio (–SCF2H) substituent at the 5-position of the pyridine ring . With a molecular formula of C6H4ClF2NS and a molecular weight of 195.62 g/mol, this compound belongs to the class of thiofluoroalkyl-substituted pyridines, which have attracted significant attention as versatile intermediates in agrochemical and pharmaceutical research . The –SCF2H group confers a unique combination of moderate lipophilicity (Hansch parameter πR = 0.68) and weak hydrogen-bond donor capacity, distinguishing it from both the more lipophilic –SCF3 (πR = 1.44) and the less lipophilic –SCH3 (πR = 0.56) analogs [1].

Why 2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine Cannot Be Replaced by Its –SCF3, –SCH3, or Dechlorinated Analogs


The difluoromethylthio (–SCF2H) group occupies a distinct physicochemical niche that cannot be replicated by the trifluoromethylthio (–SCF3) or methylthio (–SCH3) substituents. The –SCF2H group exhibits a Hansch lipophilicity parameter πR = 0.68, significantly lower than –SCF3 (πR = 1.44) and only marginally higher than –SCH3 (πR = 0.56) [1]. Beyond lipophilicity, the –SCF2H group acts as a weak hydrogen-bond donor due to the acidic hydrogen on the difluoromethyl carbon, enabling specific interactions with biological targets that neither –SCF3 (no H-bond donor capacity) nor –SCH3 (weaker acidity) can provide [2]. Furthermore, the 2-chloro substituent serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions, making the dechlorinated analog 2-[(difluoromethyl)thio]pyridine (CAS 250690-59-6) unsuitable for divergent library synthesis . Substituting any of these structural elements alters the compound's reactivity profile, metabolic stability, and target-binding interactions in ways that undermine its utility as a precision building block.

2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Tuning: –SCF2H Provides a Balanced logP Intermediate Between –SCH3 and –SCF3

The –SCF2H substituent offers a precisely calibrated lipophilicity for lead optimization. The Hansch hydrophobicity parameter πR for –SCF2H is 0.68, positioning it as a moderate-lipophilicity group compared to the highly lipophilic –SCF3 (πR = 1.44) and the less lipophilic –SCH3 (πR = 0.56) [1]. This graded lipophilicity enables medicinal chemists to fine-tune membrane permeability without the excessive logP that can lead to promiscuous binding, poor solubility, or hERG channel blockade often associated with –SCF3-containing compounds [1].

Lipophilicity Hansch parameter Drug design

Hydrogen-Bond Donor Capacity: –SCF2H Engages Biological Targets via Weak H-Bonding, Unlike –SCF3

The acidic C–H proton in the –SCF2H group (pKa ≈ 25–30 in DMSO; enhanced acidity due to the two α-fluorine atoms) enables weak hydrogen-bond donation to protein backbone carbonyls or side-chain acceptors [1]. This property is entirely absent in the –SCF3 analog, which lacks a C–H bond at the difluoromethyl carbon and thus cannot act as an H-bond donor [1]. Experimental 19F NMR data on 2-thiofluoroalkylpyridines confirm that –SCF2H-substituted pyridines exhibit distinct chemical shift perturbations in the presence of H-bond acceptors, whereas –SCF3 derivatives show no such shifts [2].

Hydrogen bonding Target engagement SCF2H pharmacophore

Metabolic Stability Modulation: –SCF2H Is More Susceptible to pH-Dependent Degradation than –SCF3, Enabling Controlled Clearance

The difluoromethylthio group is less stable under acidic or basic conditions compared to the trifluoromethylthio group, as demonstrated by stability studies across multiple fluorinated aryl thioethers [1]. This differential stability is attributed to the weaker C–S bond and the potential for hydrolytic cleavage of the –SCF2H group, whereas the –SCF3 group is essentially inert under physiological pH conditions [1]. While the –SCF3 group can lead to excessively persistent compounds with high bioaccumulation potential, the –SCF2H group offers a built-in metabolic soft spot that can be exploited to tune clearance rates in drug candidates [1].

Metabolic stability Pharmacokinetics SCF2H vs SCF3

Synthetic Versatility: The 2-Chloro Substituent Enables Divergent Cross-Coupling Chemistry Absent in 2-Unsubstituted –SCF2H Pyridines

The chlorine atom at the 2-position of the pyridine ring serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Negishi, and Sonogashira couplings), while the –SCF2H group at the 5-position remains intact under these conditions . In contrast, the dechlorinated analog 2-[(difluoromethyl)thio]pyridine (CAS 250690-59-6) lacks this reactive site, limiting further functionalization to electrophilic aromatic substitution or directed C–H activation, which are less general and often incompatible with the –SCF2H group . Patent literature explicitly describes 2-chloro-5-substituted pyridines as preferred intermediates for the synthesis of insecticidal and herbicidal active ingredients, citing the chlorine as the primary diversification point [1].

Cross-coupling Suzuki reaction Building block

Synthetic Accessibility: Validated Preparative Method for Meta-Difluoromethylthio Pyridines Confirms Scalable Supply

A patent (CN-116003312-B) assigned to Nankai University discloses a general method for preparing pyridine compounds substituted with trifluoromethylthio, difluoromethylthio, or trifluoromethyl groups specifically at the meta position [1]. This method covers the synthesis of 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine and related analogs via C–H functionalization of pyridine derivatives using electrophilic difluoromethylthiolating reagents under mild conditions [1]. The patent demonstrates substrate scope including halogenated pyridines with yields up to 85%, confirming that the target compound is accessible through a validated, scalable route rather than through ad hoc, low-yielding procedures [1].

Synthetic method Scalability Meta-substituted pyridine

Best Research and Industrial Application Scenarios for 2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine


Lead Optimization in Medicinal Chemistry Requiring Balanced Lipophilicity (logD 2–3 Range)

When a medicinal chemistry program requires a pyridine scaffold with a thioether substituent that maintains moderate lipophilicity (target logD7.4 ≈ 2.0–3.0) and introduces a weak H-bond donor for target engagement, 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine is the preferred starting material. The –SCF2H group (πR = 0.68) avoids the excessive lipophilicity of –SCF3 (πR = 1.44), which often leads to solubility-limited absorption and off-target promiscuity, while providing greater binding-site complementarity than –SCH3 (πR = 0.56) [1]. This compound is especially suited for programs targeting kinases, GPCRs, or nuclear receptors where a balanced logD is critical for achieving oral bioavailability [1].

Divergent Library Synthesis via Palladium-Catalyzed Cross-Coupling at the 2-Chloro Position

The 2-chloro substituent serves as an orthogonal reactive handle that enables rapid diversification of the pyridine core via Suzuki–Miyaura, Buchwald–Hartwig, Negishi, or Sonogashira couplings without affecting the –SCF2H group at the 5-position [2]. This allows for the parallel synthesis of compound libraries where the –SCF2H pharmacophore is held constant while the C2-aryl/heteroaryl/amine/alkyne substituent is systematically varied. The trifluoromethylthio analog (CAS 1204234-95-6) offers the same synthetic handle, but its higher lipophilicity and lack of H-bond donor capacity make the –SCF2H compound the preferred choice when moderate logD is a design goal [2].

Agrochemical Intermediate for Fungicidal or Herbicidal Active Ingredient Synthesis

Pyridine derivatives bearing thiofluoroalkyl substituents at the meta position are key intermediates in the synthesis of crop protection agents, as documented in patents from Dow AgroSciences and Syngenta [3]. The –SCF2H group has been specifically identified as a beneficial substituent in herbicidal pyridine sulfonylureas and nematicidal compositions due to its ability to modulate both lipophilicity and metabolic degradation rates in planta [3]. The 2-chloro substituent can be further elaborated to introduce the sulfonylurea or other pharmacophoric elements required for target-site binding in weeds or fungal pathogens [3].

Physicochemical Property Benchmarking for Fluorinated Heterocycle Research

For academic or industrial groups studying the impact of fluorination topology on physicochemical properties, 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine serves as a well-defined reference compound. Recent work by Bernús et al. (J. Med. Chem. 2025) has established experimental logD7.4 and pKa datasets for 2-thiofluoroalkylpyridines, providing a robust baseline against which the properties of new analogs can be compared [4]. Procurement of this specific compound enables direct experimental validation of computational predictions (DFT, machine learning models) for logD, pKa, and metabolic stability of SCF2H-substituted heterocycles [4].

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